4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C10H9ClN2O and exhibits a molecular weight of 208.647 daltons. The compound is systematically identified by the Chemical Abstracts Service number 98947-25-2, establishing its unique chemical identity within extensive databases. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural composition, indicating the specific positioning of functional groups around the isoxazole core.
The compound exists under several synonymous designations, including 4-(4-chlorophenyl)-3-methyl-5-isoxazolamine, 4-(4-chloro-phenyl)-3-methyl-isoxazol-5-ylamine, and this compound. These variations in nomenclature reflect different systematic approaches to naming the compound while maintaining consistency in identifying its structural components. The standardized molecular identifiers include specific canonical Simplified Molecular Input Line Entry System notations and International Chemical Identifier strings that facilitate precise database searches and chemical information retrieval.
Historical Context in Isoxazole Chemistry
The development of isoxazole chemistry traces its origins to the early twentieth century when Claisen first synthesized isoxazole in 1903 through the oximation of propargylaldehyde acetal. This foundational work established the synthetic framework that would later enable the preparation of more complex substituted isoxazoles, including derivatives like this compound. The evolution of isoxazole synthetic methodology has been marked by significant advances in regioselective formation techniques and the development of efficient cycloaddition reactions.
Throughout the subsequent decades, researchers have refined synthetic approaches to access substituted isoxazoles through various methodologies. The implementation of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes emerged as a particularly powerful strategy for constructing the isoxazole framework. These developments have enabled the systematic preparation of compounds with specific substitution patterns, including those featuring halogenated aromatic rings and amino functional groups as observed in this compound.
The historical progression of isoxazole chemistry has been significantly influenced by advances in transition metal-catalyzed cycloadditions and green chemistry approaches. Modern synthetic strategies have evolved to incorporate environmentally benign methodologies, including the use of deep eutectic solvents and recyclable catalytic systems. These innovations have enhanced the accessibility of complex isoxazole derivatives while maintaining high levels of regioselectivity and functional group tolerance.
Significance in Heterocyclic Chemistry Research
This compound occupies a prominent position within heterocyclic chemistry research due to its unique structural features and versatile reactivity profile. The compound exemplifies the broader significance of isoxazole derivatives in modern synthetic chemistry, where five-membered heterocycles containing both nitrogen and oxygen atoms serve as essential building blocks for complex molecular architectures. The presence of the amino functional group provides opportunities for further chemical modifications, including acylation, alkylation, and condensation reactions.
Research investigations have demonstrated that isoxazole derivatives exhibit remarkable structural characteristics that facilitate diverse noncovalent interactions, particularly hydrogen bonding capabilities through the nitrogen and oxygen heteroatoms. The aromatic five-membered ring system enables π-π stacking interactions, while the overall molecular architecture supports hydrophilic interactions at physiological conditions. These properties contribute to the compound's potential utility in various chemical applications and research contexts.
The integration of chlorophenyl substituents with the isoxazole core creates a molecular framework that combines the electronic properties of halogenated aromatics with the unique reactivity patterns of oxazole heterocycles. This structural combination has attracted considerable interest in the development of novel synthetic methodologies and the exploration of structure-activity relationships in heterocyclic chemistry. Contemporary research efforts continue to investigate the photochemical properties of isoxazole derivatives, including their tendency to undergo ring-opening reactions under ultraviolet irradiation.
| Research Area | Significance | Key Features |
|---|---|---|
| Synthetic Methodology | Building block for complex synthesis | Versatile amino functionality |
| Structural Chemistry | Model compound for heterocyclic studies | Combined aromatic-heterocyclic system |
| Photochemistry | Investigation of ring-opening mechanisms | Weak nitrogen-oxygen bond |
| Green Chemistry | Development of sustainable synthetic routes | Accessible through environmentally friendly methods |
Overview of Structural Features and Classification
The structural architecture of this compound encompasses several distinct molecular features that define its chemical behavior and classification within heterocyclic compounds. The central isoxazole ring system represents a five-membered aromatic heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship, creating a π-excessive electronic environment. This electronic configuration influences the compound's reactivity patterns and contributes to its stability under various chemical conditions.
The chlorophenyl substituent attached at the 4-position of the isoxazole ring introduces significant electronic and steric effects that modulate the overall molecular properties. The presence of the chlorine atom on the para-position of the phenyl ring creates an electron-withdrawing effect that influences the electronic distribution throughout the conjugated system. This substitution pattern affects both the physical properties of the compound and its chemical reactivity, particularly in electrophilic and nucleophilic substitution reactions.
The methyl group positioned at the 3-carbon of the isoxazole ring provides additional structural complexity and influences the compound's conformational preferences. The amino functional group at the 5-position represents a key reactive site that enables further chemical transformations and contributes to the compound's potential applications in synthetic chemistry. The combination of these structural elements creates a molecular architecture that exhibits characteristics typical of both aromatic compounds and nitrogen-containing heterocycles.
| Structural Component | Position | Electronic Effect | Chemical Significance |
|---|---|---|---|
| Isoxazole Ring | Core framework | π-excessive aromatic system | Central reactive scaffold |
| Chlorophenyl Group | 4-position | Electron-withdrawing | Modulates electronic properties |
| Methyl Group | 3-position | Electron-donating | Influences conformation |
| Amino Group | 5-position | Electron-donating/nucleophilic | Primary reactive site |
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNZTCXHWOFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585900 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98947-25-2 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime, which is then cyclized with acetic anhydride to yield 4-(4-chlorophenyl)-3-methylisoxazole. The final step involves the amination of the isoxazole ring using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the development of drugs targeting neurological conditions, showcasing its importance in medicinal chemistry .
Case Study:
In a study focused on synthesizing novel isoxazole derivatives, researchers demonstrated that compounds similar to this compound exhibited significant anticancer activities against lung cancer cells. Among these derivatives, certain compounds showed excellent inhibitory activity comparable to established drugs like doxorubicin .
Agricultural Chemicals
Use in Agrochemicals:
The compound is employed in formulating herbicides and pesticides, contributing to enhanced crop protection while minimizing environmental impact. Its effectiveness in this area highlights its versatility beyond pharmaceutical applications .
Data Table: Applications in Agriculture
| Application Type | Compound Role | Environmental Impact |
|---|---|---|
| Herbicides | Active ingredient | Reduced chemical runoff |
| Pesticides | Formulation component | Targeted pest control |
Biochemical Research
Study of Biological Systems:
Researchers utilize this compound to explore its effects on biological systems. This research aids in understanding disease mechanisms and potential therapeutic pathways, making it valuable for biomedical studies .
Case Study:
A recent investigation into isoxazole derivatives revealed their immunoregulatory properties, indicating that compounds similar to this compound can modulate immune functions and enhance responses in animal models .
Material Science
Development of Advanced Materials:
The compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics .
Research Insights:
Studies indicate that the incorporation of isoxazole derivatives can improve the thermal stability and mechanical properties of polymeric materials, which could lead to innovations in material science applications.
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound serves as a standard reference material for various analytical techniques. This application ensures accuracy and reliability in chemical analysis and quality control processes .
Data Table: Analytical Applications
| Technique | Role of Compound | Purpose |
|---|---|---|
| High-performance liquid chromatography (HPLC) | Calibration standard | Ensure accuracy in quantification |
| Mass spectrometry | Reference material | Validate method reliability |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoxazole and Heterocyclic Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine | C₁₀H₉ClN₂O | 208.65 | 4-ClPh, 3-CH₃, 5-NH₂ | Isoxazole core; compact structure |
| 5-Amino-4-chloro-3-methylisoxazole | C₄H₄ClN₂O | 131.55 | 4-Cl, 3-CH₃, 5-NH₂ | Lacks phenyl group; smaller scaffold |
| 4-(4-ClPh)-3-(4-((1,3-diCH₃-1H-pyrazol-5-yl)-methoxy)Ph)-5-CH₃-isoxazole | C₂₂H₂₀ClN₂O₃ | 395.12 | Extended aryl-ether substituent | Increased steric bulk; pyrazole moiety |
| N-(4-(4-Fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl)-pyrimidin-2-yl)-3-methylisoxazol-5-amine | C₂₀H₁₇FN₆OS | 408.45 | Thiazole-pyrimidine hybrid | Enhanced π-π interactions; basicity |
| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | C₁₀H₁₀ClN₃ | 207.66 | Pyrazole core; 1-CH₃, 3-ClPh | Adjacent N atoms; altered dipole |
Physicochemical and Reactivity Differences
Solubility and Bioavailability: The target compound’s chlorophenyl group enhances lipophilicity compared to 5-amino-4-chloro-3-methylisoxazole (), which lacks aromaticity. Pyrazole analogues (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) have two adjacent nitrogen atoms, increasing hydrogen-bonding capacity and aqueous solubility compared to isoxazoles .
Electronic Effects :
- The isoxazole oxygen creates an electron-deficient ring, stabilizing the structure against electrophilic attacks but making it susceptible to nucleophilic ring-opening under acidic conditions. In contrast, pyrazoles () and thiazoles () exhibit greater aromatic stability due to delocalized electron systems .
- Electron-withdrawing groups (e.g., Cl on phenyl) further polarize the isoxazole ring, enhancing reactivity in cross-coupling reactions .
Synthetic Flexibility :
- The 5-amine group in this compound serves as a nucleophilic site for functionalization, as seen in its reaction with sulfonyl chlorides () or indole derivatives ().
- Pyrazole derivatives (e.g., compound 40 in ) require multi-step syntheses due to their complex substituents, whereas the target compound is synthesized efficiently via one-pot methods .
Stability and Metabolic Considerations
- Metabolic Stability : Isoxazoles are generally more prone to oxidative metabolism than pyrazoles due to the oxygen atom’s electronegativity. However, the chlorophenyl group in the target compound may slow hepatic clearance by steric hindrance .
- Crystallinity : The target compound’s high melting point (116–117°C) suggests strong intermolecular forces, favoring crystalline formulations. In contrast, hydrochloride salts of analogues (e.g., {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, ) improve aqueous solubility for parenteral delivery .
Biological Activity
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, a compound with significant pharmacological potential, has been the subject of various studies exploring its biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenyl group and an isoxazole ring, which contribute to its unique biological properties. Its chemical formula is C10H9ClN2O, and it has a molecular weight of 208.64 g/mol.
The biological activity of this compound is primarily linked to its interaction with specific biochemical pathways:
- Target Pathways : The compound has been shown to interact with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This interaction leads to the inhibition of cell proliferation in certain cancer cell lines.
- Cellular Effects : In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis. The compound's ability to inhibit topoisomerase enzymes further prevents DNA replication, contributing to its anticancer properties.
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties:
- Inhibition of Tumor Growth : In various cancer cell lines, including breast and prostate cancer models, this compound has shown effective inhibition of tumor growth. For instance, studies reported IC50 values indicating potent antiproliferative effects at micromolar concentrations .
Immunomodulatory Effects
The compound also exhibits immunoregulatory properties:
- Lymphocyte Modulation : In vivo studies using mouse models revealed that the compound influences lymphocyte populations, increasing CD8+ T cells and regulatory T cells (CD4+ CD25+ Foxp3+) in response to immune challenges. This suggests a potential role in modulating immune responses .
Antimicrobial Activity
Preliminary investigations have indicated that this compound may possess antimicrobial properties:
- Bacterial and Fungal Inhibition : The compound has shown moderate activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Minimum inhibitory concentration (MIC) values ranged from 5.64 µM to 137.43 µM against various pathogens .
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of appropriate precursors, such as β-ketonitriles with hydroxylamine derivatives under acidic or basic conditions. Key parameters include temperature (60–100°C), solvent choice (ethanol or DMF), and reaction time (6–24 hours). For example, substituting the chlorophenyl group requires careful control of electrophilic aromatic substitution conditions to avoid side products . Yield optimization often involves iterative adjustment of stoichiometry and catalyst loading (e.g., using p-toluenesulfonic acid).
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl group at C3, chlorophenyl at C4) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHClNO).
- X-ray crystallography : For unambiguous structural elucidation; SHELX software is widely used for refinement, particularly for resolving disorder in the isoxazole ring .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) . Target identification often involves molecular docking using software like AutoDock to predict binding to proteins such as EGFR or DHFR.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the electronic structure of this compound?
High-resolution X-ray data refined via SHELXL can map electron density distributions, revealing resonance effects in the isoxazole ring. For advanced electronic analysis, Multiwfn software calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the chlorophenyl group’s electron-withdrawing effect lowers HOMO energy, influencing nucleophilic attack sites .
Q. What strategies address contradictory data between computational predictions and experimental bioactivity results?
Discrepancies may arise from solvation effects or protein flexibility. Mitigation strategies:
- MD simulations : Incorporate explicit solvent models (e.g., TIP3P water) to refine docking poses.
- Free-energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
Q. How does the methyl group at C3 influence the compound’s stability under varying pH conditions?
The methyl group enhances steric protection of the isoxazole ring, reducing hydrolysis rates in acidic media (pH < 3). Stability studies via HPLC monitoring show >80% integrity after 24 hours at pH 2, compared to <50% for non-methylated analogs. Degradation pathways involve ring-opening via protonation at N2 .
Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents?
Bulky groups (e.g., trifluoromethyl) induce disorder or twinning, complicating refinement. Solutions:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?
Systematic substitution at C3 and C4 is key:
- C3 modifications : Methyl groups improve metabolic stability; larger groups (e.g., methoxymethyl) enhance solubility but may reduce membrane permeability .
- C4 modifications : Electron-withdrawing groups (e.g., nitro) increase electrophilicity but raise hepatotoxicity risks. Balance via logP optimization (target 2–3) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between solubility predictions and experimental solubility profiles?
Computational tools like COSMO-RS often overestimate aqueous solubility due to neglecting crystal lattice energy. Experimental validation via shake-flask method at physiological pH (7.4) is critical. For example, predicted solubility of 12 µg/mL may align poorly with experimental 5 µg/mL, necessitating co-solvent screening (e.g., PEG-400) .
Q. Why do some analogs show high in vitro potency but low in vivo efficacy?
Poor pharmacokinetics (e.g., rapid hepatic clearance) are common culprits. Solutions:
- Prodrug design : Introduce ester moieties at C5-amine to enhance bioavailability.
- Metabolite identification : LC-MS/MS profiling to detect rapid N-demethylation or glucuronidation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
